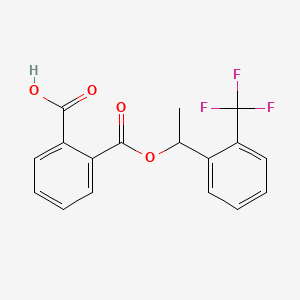

(S)-benzyl 3-hydroxy-1-(methylamino)-1-oxopropan-2-ylcarbamate

Übersicht

Beschreibung

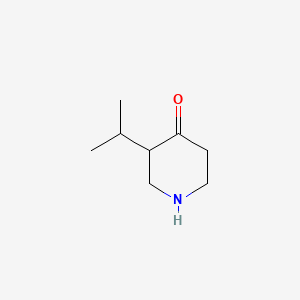

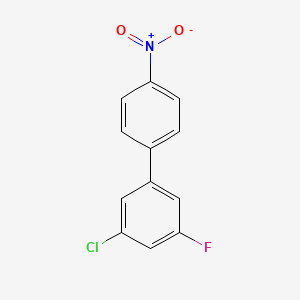

“(S)-benzyl 3-hydroxy-1-(methylamino)-1-oxopropan-2-ylcarbamate” is a complex organic compound. It contains an amine group, which is a functional group that consists of a nitrogen atom attached to one or more alkyl or aryl groups . It also contains a carbamate group, which is derived from carbamic acid and involves an organic compound’s amino group bonded to a carbonyl group .

Synthesis Analysis

The synthesis of such complex organic compounds often involves multiple steps and various types of reactions. For instance, the synthesis of similar compounds has been reported to involve the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters has been used to create new compounds .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Amines can be classified as primary, secondary, or tertiary depending on the number of organic substituents attached to the nitrogen atom . The presence of the carbamate group would also influence the overall structure of the molecule.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and their reactivity. For example, amines can undergo a variety of reactions, including alkylation, acylation, and reactions with nitrous acid . The carbamate group could also participate in reactions such as hydrolysis and condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For example, amines can exhibit a wide range of boiling points, solubilities, and reactivities depending on their structure .Wissenschaftliche Forschungsanwendungen

Supramolecular Chemistry and Nanotechnology Applications

Benzene-1,3,5-tricarboxamides (BTAs), structurally related to "(S)-benzyl 3-hydroxy-1-(methylamino)-1-oxopropan-2-ylcarbamate," are significant in supramolecular chemistry. Their simple structure, combined with their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding, offers promising applications in nanotechnology and polymer processing. The multivalent nature of BTAs facilitates their use in biomedical fields, indicating the potential for "(S)-benzyl 3-hydroxy-1-(methylamino)-1-oxopropan-2-ylcarbamate" and derivatives in these areas as well (Cantekin, de Greef, & Palmans, 2012).

Antioxidant Properties and Radical Scavenging

Chromones and their derivatives, which share a benzopyran core with "(S)-benzyl 3-hydroxy-1-(methylamino)-1-oxopropan-2-ylcarbamate," have been identified for their antioxidant potential. They are effective in neutralizing active oxygen and interrupting free radical processes, thereby preventing or inhibiting cell impairment leading to various diseases. The presence of specific functional groups, such as hydroxyl groups at C-3 and C-5 positions on the chromone nucleus, plays a crucial role in their radical scavenging activity, suggesting similar properties might be explored within "(S)-benzyl 3-hydroxy-1-(methylamino)-1-oxopropan-2-ylcarbamate" derivatives (Yadav, Parshad, Manchanda, & Sharma, 2014).

Potential in Advanced Oxidation Processes

The degradation of contaminants using advanced oxidation processes (AOPs) is a critical area of research in environmental science. Studies on acetaminophen degradation by AOPs, which may share mechanistic similarities with the degradation of compounds like "(S)-benzyl 3-hydroxy-1-(methylamino)-1-oxopropan-2-ylcarbamate," have highlighted the generation of various by-products and proposed degradation pathways. This research emphasizes the importance of understanding the environmental fate and potential ecological impacts of such compounds, providing a framework for investigating the environmental applications and implications of "(S)-benzyl 3-hydroxy-1-(methylamino)-1-oxopropan-2-ylcarbamate" (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Safety And Hazards

Zukünftige Richtungen

The future directions for research involving this compound could include exploring new synthesis methods, investigating its potential applications, and studying its biological activity . Further studies could also focus on improving its safety profile and optimizing its physical and chemical properties for specific uses .

Eigenschaften

IUPAC Name |

benzyl N-[(2S)-3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-13-11(16)10(7-15)14-12(17)18-8-9-5-3-2-4-6-9/h2-6,10,15H,7-8H2,1H3,(H,13,16)(H,14,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLHVJRXJOFWQW-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@H](CO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677814 | |

| Record name | Benzyl [(2S)-3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-benzyl 3-hydroxy-1-(methylamino)-1-oxopropan-2-ylcarbamate | |

CAS RN |

19647-68-8 | |

| Record name | Benzyl [(2S)-3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B595863.png)

![1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide](/img/structure/B595882.png)